![molecular formula C12H12N4OS B11993018 (2Z)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B11993018.png)
(2Z)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone is a compound belonging to the class of thiosemicarbazones, which are known for their versatile pharmacological properties. This compound is characterized by the presence of an indole ring, an allyl group, and a thiosemicarbazone moiety, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone typically involves the reaction of isatin (indole-2,3-dione) with thiosemicarbazide in the presence of an allylating agent. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to the corresponding amine.
Substitution: The allyl group can undergo substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their unique structural and electronic properties .
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and antiviral agent. Its ability to chelate metal ions makes it a candidate for disrupting metal-dependent biological processes in pathogens .
Medicine
In medicine, (3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone is explored for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
作用机制
The mechanism of action of (3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone involves its interaction with metal ions, forming stable complexes that can interfere with various biological processes. The compound can chelate metal ions, disrupting metal-dependent enzymes and pathways. In cancer cells, it induces apoptosis by generating reactive oxygen species and inhibiting key survival pathways .
相似化合物的比较
Similar Compounds
Isatin Thiosemicarbazone: Similar in structure but lacks the allyl group, making it less versatile in forming derivatives.
(3Z)-1-hexadecyl-1H-indole-2,3-dione 3-thiosemicarbazone: Contains a longer alkyl chain, which affects its solubility and biological activity.
(3Z)-1-(4-thiomorpholinylmethyl)-1H-indole-2,3-dione 3-thiosemicarbazone: Contains a thiomorpholine group, which enhances its ability to interact with biological targets.
Uniqueness
The presence of the allyl group in (3Z)-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone makes it unique among thiosemicarbazones. This structural feature allows for greater versatility in chemical modifications and enhances its potential in various applications, particularly in medicinal chemistry and material science .
属性
分子式 |
C12H12N4OS |
|---|---|
分子量 |
260.32 g/mol |
IUPAC 名称 |
(2-hydroxy-1-prop-2-enylindol-3-yl)iminothiourea |
InChI |
InChI=1S/C12H12N4OS/c1-2-7-16-9-6-4-3-5-8(9)10(11(16)17)14-15-12(13)18/h2-6,17H,1,7H2,(H2,13,18) |
InChI 键 |
FAKLLLFITCHUIQ-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11992936.png)
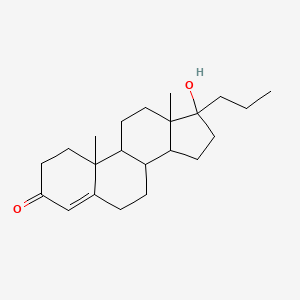
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-ethoxyphenyl)-1,3-thiazole](/img/structure/B11992948.png)
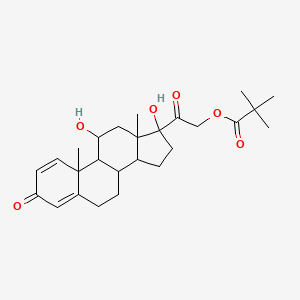
![2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B11992967.png)
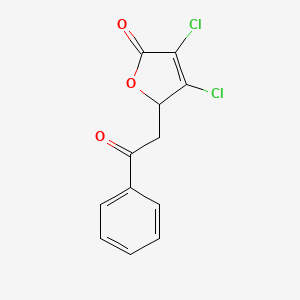

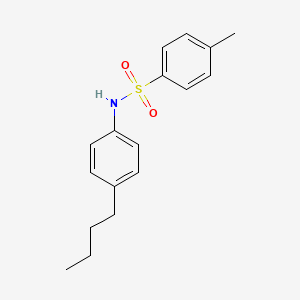
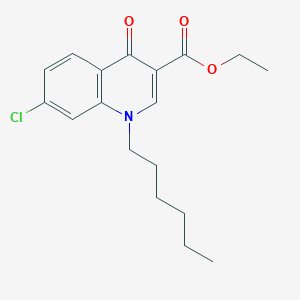
![(2Z)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione](/img/structure/B11992997.png)
![5-(2-Bromophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993000.png)
![(2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide](/img/structure/B11993005.png)
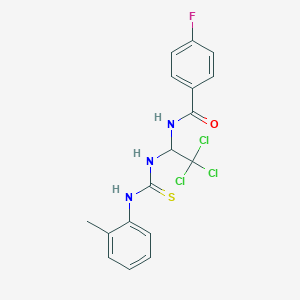
![2-(3,4-Dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11993038.png)
